Optimized Lipophilicity (XLogP3-AA) Relative to 4-Chloro and 4-Methyl Bioisosteres
The 4-fluoro substituent provides a distinct lipophilicity profile that is significantly lower than its 4-chloro analog and closer to the halogen-free 4-methyl series. The target compound has a computed XLogP3-AA of 2.1 . This is -0.5 log units lower than the 4-chlorophenyl congener (XLogP3-AA = 2.6) and -0.2 log units lower than the p-tolyl analog (XLogP3-AA = 2.3) . While the 4-bromophenyl analog is expected to have an even higher XLogP (predicted >3.0), the 4-fluoro compound offers a superior balance of lipophilicity for achieving oral bioavailability without sacrificing the electron-withdrawing character essential for target interactions.
4-Cl analog: 2.6
p-Tolyl analog: 2.3
Δ = -0.5 vs 4-Cl, -0.2 vs p-tolyl
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed by PubChem) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 4-Chlorophenyl analog (XLogP3-AA = 2.6); p-Tolyl analog (XLogP3-AA = 2.3) |
| Quantified Difference | Δ = -0.5 log units vs. 4-Cl; Δ = -0.2 log units vs. p-tolyl |
| Conditions | Computed by XLogP3 3.0 algorithm; values from PubChem database entries. |
Why This Matters
Lower lipophilicity reduces non-specific tissue binding and improves aqueous solubility, directly mitigating attrition risks in drug discovery that are higher with the more lipophilic 4-Cl and 4-Me comparators.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 66128306, 1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one. XLogP3-AA: 2.1. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 14667233, 1-(4-Chlorophenyl)-2-[(3-hydroxypropyl)sulfanyl]ethan-1-one. XLogP3-AA: 2.6. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 66126798, 2-((3-Hydroxypropyl)thio)-1-(p-tolyl)ethan-1-one. XLogP3-AA: 2.3. View Source
